molecular formula C12H12BrNO2S2 B262837 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide

5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide

Cat. No. B262837
M. Wt: 346.3 g/mol
InChI Key: DDLODHYYWBOLLN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide, also known as BVT.948, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of sulfonamides, which are known for their antibacterial and antifungal properties. However, BVT.948 has been found to exhibit unique properties that make it a promising candidate for various scientific research applications.

Mechanism of Action

The mechanism of action of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the inhibition of the enzyme carbonic anhydrase IX (CAIX). CAIX is overexpressed in various cancer cells and is involved in the regulation of pH in the tumor microenvironment. By inhibiting CAIX, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide disrupts the pH balance in cancer cells, leading to their growth inhibition and apoptosis.
Biochemical and Physiological Effects:
5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit various biochemical and physiological effects. In addition to its anticancer properties, 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anti-inflammatory properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the production of pro-inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to exhibit neuroprotective properties, with studies showing that it protects neurons from oxidative stress and inflammation.

Advantages and Limitations for Lab Experiments

One of the advantages of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its specificity towards CAIX. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit high selectivity towards CAIX, with minimal inhibition of other carbonic anhydrase isoforms. This makes 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide a promising candidate for the development of anticancer drugs with minimal side effects. However, one of the limitations of using 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in lab experiments is its low solubility in aqueous solutions. This can make it difficult to administer 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in vivo, as it may require the use of organic solvents or other delivery methods.

Future Directions

There are several future directions for the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide. One area of research is the development of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide-based anticancer drugs. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide exhibits potent anticancer properties, and its specificity towards CAIX makes it a promising candidate for the development of targeted therapies. Another area of research is the study of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide in other disease models, such as neurodegenerative diseases. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit neuroprotective properties, and its potential therapeutic effects in neurodegenerative diseases such as Alzheimer's and Parkinson's disease warrant further investigation.

Synthesis Methods

The synthesis of 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide involves the reaction of 3,5-dimethylphenylamine with 2-chloro-5-bromothiophene-3-sulfonyl chloride. The reaction takes place in the presence of a base, such as triethylamine or pyridine, and an organic solvent, such as dichloromethane or tetrahydrofuran. The resulting product is purified using column chromatography, yielding 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide as a white solid.

Scientific Research Applications

5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been studied for its potential therapeutic properties in various scientific research applications. One such application is in the field of cancer research, where 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has been found to exhibit anticancer properties. Studies have shown that 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide inhibits the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. 5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide has also been found to induce apoptosis, or programmed cell death, in cancer cells.

properties

Product Name

5-bromo-N-(3,5-dimethylphenyl)-2-thiophenesulfonamide

Molecular Formula

C12H12BrNO2S2

Molecular Weight

346.3 g/mol

IUPAC Name

5-bromo-N-(3,5-dimethylphenyl)thiophene-2-sulfonamide

InChI

InChI=1S/C12H12BrNO2S2/c1-8-5-9(2)7-10(6-8)14-18(15,16)12-4-3-11(13)17-12/h3-7,14H,1-2H3

InChI Key

DDLODHYYWBOLLN-UHFFFAOYSA-N

SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C

Canonical SMILES

CC1=CC(=CC(=C1)NS(=O)(=O)C2=CC=C(S2)Br)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.